molecular formula C20H26N2 B14552242 5,10-Dibutylphenazine CAS No. 62248-02-6

5,10-Dibutylphenazine

Cat. No.: B14552242
CAS No.: 62248-02-6
M. Wt: 294.4 g/mol
InChI Key: WIOFKBIXXQGBMJ-UHFFFAOYSA-N
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Description

5,10-Dibutylphenazine: is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The structure of this compound consists of a phenazine core with butyl groups attached at the 5 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dibutylphenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with butyl-substituted quinones. The reaction typically requires an oxidizing agent such as ferric chloride or potassium ferricyanide to facilitate the cyclization process . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,10-Dibutylphenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrophenazine derivatives.

    Substitution: The butyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophenazine derivatives.

    Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

5,10-Dibutylphenazine has several scientific research applications, including:

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and electronic materials due to its stable redox properties.

Mechanism of Action

The mechanism of action of 5,10-Dibutylphenazine involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to generate ROS is attributed to its redox-active phenazine core .

Comparison with Similar Compounds

Uniqueness of 5,10-Dibutylphenazine: this compound is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and biological activity. The butyl groups may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

62248-02-6

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

5,10-dibutylphenazine

InChI

InChI=1S/C20H26N2/c1-3-5-15-21-17-11-7-9-13-19(17)22(16-6-4-2)20-14-10-8-12-18(20)21/h7-14H,3-6,15-16H2,1-2H3

InChI Key

WIOFKBIXXQGBMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CCCC

Origin of Product

United States

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